N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features benzamide groups, which are derivatives of benzoic acid. Due to its unique structure, this compound has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities .
Mode of Action
Related compounds have shown promising antimicrobial and anticancer activities . These compounds may interact with their targets, leading to changes in cellular processes that inhibit the growth of pathogens or cancer cells .
Biochemical Pathways
Related compounds have been shown to affect various cellular processes, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Related compounds have been shown to exhibit antimicrobial and anticancer activities, potentially through mechanisms such as cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with 2-bromo-4’-benzamidothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole ring or benzamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may result in the formation of sulfoxides or sulfones, while reduction of the benzamide groups may yield corresponding amines.
Scientific Research Applications
N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties.
Comparison with Similar Compounds
N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide can be compared with other similar compounds, such as:
N-(4-biphenyl-4-yl-thiazol-2-yl)-benzamide: This compound has a similar thiazole and benzamide structure but with a biphenyl group instead of a benzamide group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound features a bromophenyl group and a chloroacetamide group, which confer different chemical and biological properties.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound combines thiazole and sulfonamide groups, known for their antibacterial activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(2-benzamido-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c27-21(17-7-3-1-4-8-17)24-19-13-11-16(12-14-19)20-15-29-23(25-20)26-22(28)18-9-5-2-6-10-18/h1-15H,(H,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCBTWCBMJTJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.